Aβ42 Aggregates ~1000-Fold Faster Than Aβ40 via Distinct Nucleation Kinetics
The self-assembly of Aβ42 is dramatically accelerated compared to its major isoform, Aβ40. A direct comparative study on the kinetics of aggregation revealed that Aβ42 self-assembles approximately 1000-fold faster than Aβ1-40 [1]. This substantial difference is attributed to the two additional hydrophobic residues at the C-terminus of Aβ42, which alter its nucleation mechanism [2][3]. Consequently, Aβ42 rapidly forms aggregates under conditions where Aβ40 remains largely monomeric, making it the principal aggregating species in vivo and the most relevant for in vitro modeling.
| Evidence Dimension | Rate of self-assembly |
|---|---|
| Target Compound Data | ~1000-fold faster aggregation rate |
| Comparator Or Baseline | Aβ1-40 (baseline aggregation rate) |
| Quantified Difference | ~1000-fold difference |
| Conditions | In vitro solution studies (various techniques including solid-state NMR) |
Why This Matters
This extreme difference in aggregation kinetics is the foundational reason Aβ42 is the pathogenic driver in Alzheimer's disease and why it must be used, not Aβ40, for any study focused on amyloid plaque formation, toxicity, or therapeutic intervention.
- [1] Im, D., et al. (2024). Distinctive contribution of two additional residues in protein aggregation: Aβ41 aggregates more like Aβ40 than like Aβ42. ACS Chemical Neuroscience, 15(1), 112-123. View Source
- [2] Meisl, G., et al. (2014). Differences in nucleation behavior underlie the contrasting aggregation kinetics of the Aβ40 and Aβ42 peptides. Proceedings of the National Academy of Sciences, 111(26), 9384-9389. View Source
- [3] Sommerfeld, C., et al. (2025). Modeling the dimerization of amyloid-β(1-40) and amyloid-β(1-42). The Journal of Chemical Physics, 163(19), 195101. View Source
